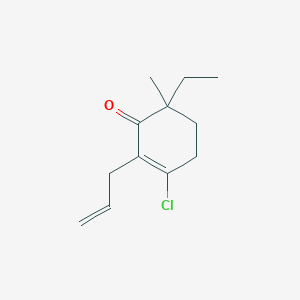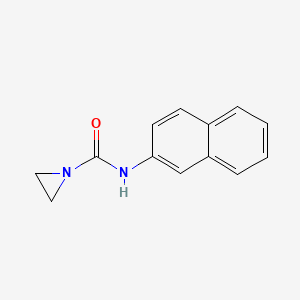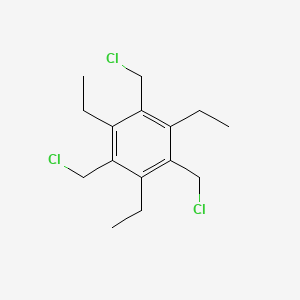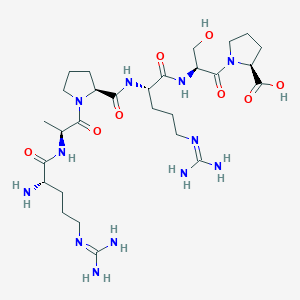![molecular formula C24H50O3S B12546857 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-12-0](/img/structure/B12546857.png)
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound with a complex structure that includes methoxy and methylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Propoxy Intermediate: This involves the reaction of a suitable alkyl halide with a methoxy-substituted alcohol under basic conditions to form the propoxy intermediate.
Introduction of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiolate, under nucleophilic substitution conditions.
Final Coupling with Octadecane: The final step involves coupling the intermediate with octadecane using a suitable coupling agent, such as a Grignard reagent or an organolithium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, thiolates.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can be compared with similar compounds such as:
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}hexadecane: Similar structure but with a shorter alkyl chain.
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}dodecane: Another similar compound with an even shorter alkyl chain.
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}eicosane: Similar structure but with a longer alkyl chain.
Eigenschaften
CAS-Nummer |
166824-12-0 |
|---|---|
Molekularformel |
C24H50O3S |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
1-[2-methoxy-3-(methylsulfanylmethoxy)propoxy]octadecane |
InChI |
InChI=1S/C24H50O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-24(25-2)22-27-23-28-3/h24H,4-23H2,1-3H3 |
InChI-Schlüssel |
LWBPLOAWLUUHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCSC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


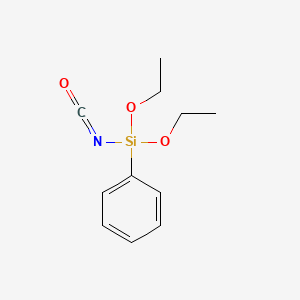
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
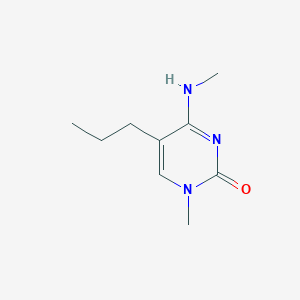




![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
